molecular formula C11H13NO B6205264 3-methyl-5-phenylpyrrolidin-2-one, Mixture of diastereomers CAS No. 1824436-33-0

3-methyl-5-phenylpyrrolidin-2-one, Mixture of diastereomers

Cat. No.: B6205264
CAS No.: 1824436-33-0
M. Wt: 175.2
InChI Key:
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Description

3-methyl-5-phenylpyrrolidin-2-one is a mixture of diastereomers. Diastereomers are two molecules which are stereoisomers (same molecular formula, same connectivity, different arrangement of atoms in space) but are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .


Synthesis Analysis

The synthesis of 3-methyl-5-phenylpyrrolidin-2-one, a mixture of diastereomers, involves the resolution of a racemic mixture . A racemic mixture is a 50:50 mixture of two enantiomers . Reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated .


Molecular Structure Analysis

Diastereomers can have different physical properties and reactivity. They have different melting points and boiling points and different densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-methyl-5-phenylpyrrolidin-2-one include the reaction of a racemic mixture with an enantiomerically pure chiral reagent . This results in a mixture of diastereomers, which can be separated .


Physical and Chemical Properties Analysis

Diastereomers, such as 3-methyl-5-phenylpyrrolidin-2-one, can have different physical properties and reactivity. They have different melting points and boiling points and different densities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-phenylpyrrolidin-2-one involves the reaction of 3-methyl-2-cyclopentenone with phenylmagnesium bromide, followed by cyclization to form the pyrrolidine ring. The resulting product is a mixture of diastereomers.", "Starting Materials": [ "3-methyl-2-cyclopentenone", "phenylmagnesium bromide" ], "Reaction": [ "Add phenylmagnesium bromide to 3-methyl-2-cyclopentenone in anhydrous ether at low temperature", "Allow the reaction mixture to warm to room temperature and stir for several hours", "Add water to quench the reaction and extract the organic layer with diethyl ether", "Dry the organic layer with anhydrous magnesium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Dissolve the crude product in ethanol and add sodium hydroxide", "Heat the mixture to reflux and stir for several hours to promote cyclization", "Cool the mixture and acidify with hydrochloric acid", "Extract the product with diethyl ether and dry with anhydrous magnesium sulfate", "Concentrate the product under reduced pressure to obtain the final product, a mixture of diastereomers" ] }

CAS No.

1824436-33-0

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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